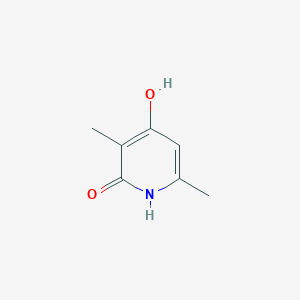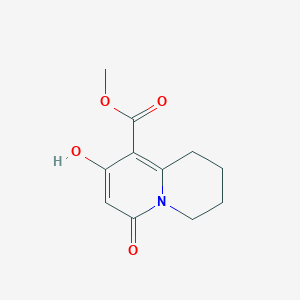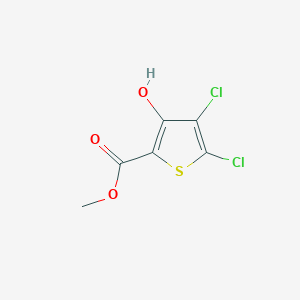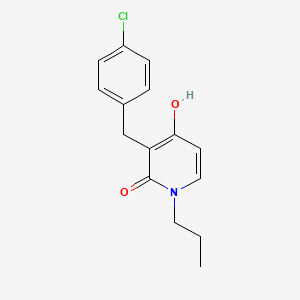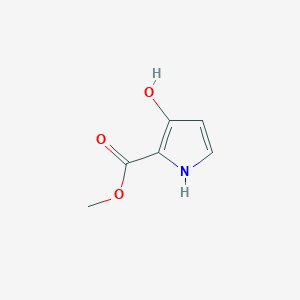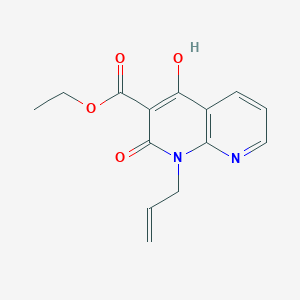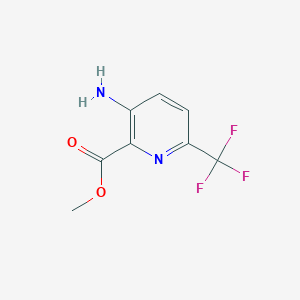
Methyl 3-amino-6-(trifluoromethyl)picolinate
Vue d'ensemble
Description
Methyl 3-amino-6-(trifluoromethyl)picolinate, also known as Methyl TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of picolinic acid and has a trifluoromethyl group attached to it. Methyl TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.15 g/mol.
Mécanisme D'action
Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to act as a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in the functioning of the nervous system. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has also been found to modulate the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to have several biochemical and physiological effects. This compound has been shown to improve cognitive function and memory in animal studies. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of several enzymes, which makes it useful in the study of various biological processes. However, one of the limitations is that it is a complex compound that requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for the study of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP. One direction is the development of new drugs that target the enzymes and ion channels that are modulated by this compound. Another direction is the study of the potential applications of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, Methyl 3-amino-6-(trifluoromethyl)picolinate TFP is a unique and complex compound that has gained significant attention in scientific research. This compound has potential applications in the development of new drugs, as well as in the study of various biological processes. The study of Methyl 3-amino-6-(trifluoromethyl)picolinate TFP is an exciting area of research that has the potential to lead to new discoveries in the field of medicine.
Applications De Recherche Scientifique
Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of various biological processes. Methyl 3-amino-6-(trifluoromethyl)picolinate TFP has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGAODRFFSGPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



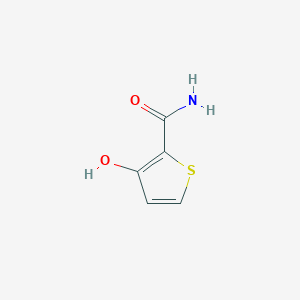
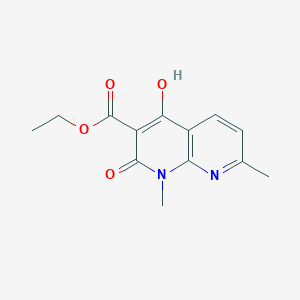
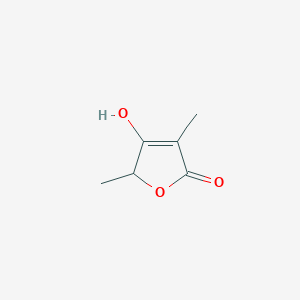
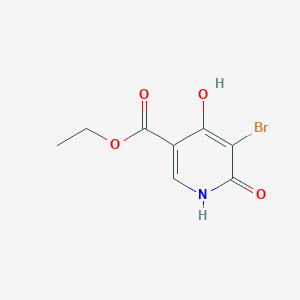
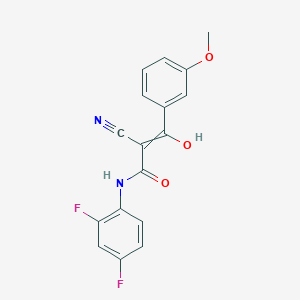
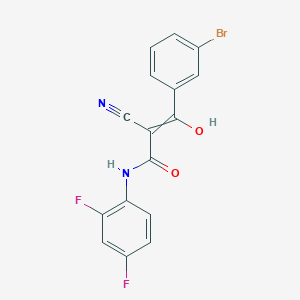
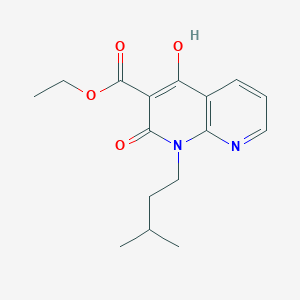
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
